molecular formula C13H16N2O5 B1356985 methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-36-0

methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

Cat. No. B1356985
M. Wt: 280.28 g/mol
InChI Key: BGFAHHGCJUYLNA-JTQLQIEISA-N
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Description

“Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” is a chemical compound that has been extensively studied due to its diverse functionalities. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of “methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate” is C13H16N2O5, and its molecular weight is 280.28 g/mol. The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antibacterial Activity

Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate and its derivatives have been synthesized and evaluated for their antibacterial activity. A study by El-Haggar et al. (2015) found that certain synthesized compounds showed promising antibacterial activity against various bacterial strains.

Chemical Synthesis and Structural Analysis

Research on methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate includes the synthesis and structural analysis of similar compounds. Huang et al. (2021) and Huang et al. (2021) describe the synthesis of boric acid ester intermediates with benzene rings and provide a detailed structural analysis using techniques like FTIR, NMR spectroscopy, and X-ray diffraction.

Pyrrolidines Synthesis and Biological Effects

The synthesis and study of pyrrolidines, which are crucial components of this compound, are significant for their biological effects. Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines and their potential applications in medicine and industry.

Applications in Organic Synthesis

Methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate and related compounds have been used in various organic syntheses. Portilla et al. (2007) studied the molecular structure and hydrogen bonding patterns of similar compounds, indicating their utility in the synthesis of complex organic molecules.

Ring-Opening Reaction in Polymer Chemistry

The compound and its derivatives have applications in polymer chemistry. Oike et al. (1998) examined the ring-opening reactions of pyrrolidinium salt end groups in polymers, demonstrating the compound's relevance in this field.

properties

IUPAC Name

methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-13(16)9-4-5-12(11(7-9)15(17)18)20-8-10-3-2-6-14-10/h4-5,7,10,14H,2-3,6,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFAHHGCJUYLNA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582311
Record name Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

CAS RN

922529-36-0
Record name Methyl 3-nitro-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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